molecular formula C13H21NO3 B13589279 rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis

rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis

Cat. No.: B13589279
M. Wt: 239.31 g/mol
InChI Key: FJQFGKJXOPEXDM-BDAKNGLRSA-N
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Description

rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[320]heptane-2-carboxylate,cis is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl group, a dimethyl group, and a carboxylate ester

Preparation Methods

The synthesis of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the tert-butyl group: This step typically involves the use of tert-butyl chloride and a base such as potassium carbonate.

    Oxidation and esterification:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, where nucleophiles like hydroxide ions replace the tert-butyl group with a hydroxyl group.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of the oxo and carboxylate groups enables it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their function.

Comparison with Similar Compounds

rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis can be compared with similar compounds such as:

These comparisons highlight the uniqueness of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[32

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-8-9(14)13(4,5)10(8)15/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

FJQFGKJXOPEXDM-BDAKNGLRSA-N

Isomeric SMILES

CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C2C(C1=O)CCN2C(=O)OC(C)(C)C)C

Origin of Product

United States

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